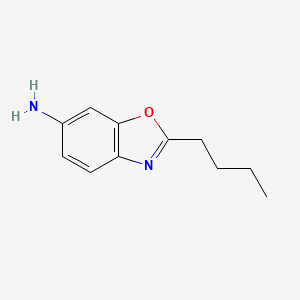

2-Butyl-1,3-benzoxazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMNTBLNJHTWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377412 | |

| Record name | 2-butyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875850-00-3 | |

| Record name | 2-butyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Butyl-1,3-benzoxazol-6-amine from 2-Butyl-1,3-benzoxazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for the conversion of 2-butyl-1,3-benzoxazol-6-ol to 2-butyl-1,3-benzoxazol-6-amine. Due to the absence of a direct, one-step conversion method in the current literature, this document outlines a robust, two-step procedure involving the formation of an aryl triflate intermediate, followed by a palladium-catalyzed amination reaction. This methodology is grounded in well-established organic synthesis principles and is designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Overview of the Synthetic Strategy

The conversion of a phenolic hydroxyl group to a primary amine on an aromatic ring is a non-trivial transformation that typically requires a multi-step approach. The proposed synthesis circumvents the challenges of direct amination by activating the phenol through its conversion to a trifluoromethanesulfonate (triflate) ester. This excellent leaving group then facilitates a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2]

The overall synthetic workflow is depicted below:

Physicochemical Properties of Key Compounds

A summary of the available physicochemical data for the starting material and the final product is presented in Table 1. It is important to note that comprehensive experimental data for the final product, this compound, is limited in the public domain.

Table 1: Physicochemical Data

| Property | 2-Butyl-1,3-benzoxazol-6-ol | This compound |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₄N₂O |

| Molecular Weight | 191.23 g/mol [3] | 190.24 g/mol |

| CAS Number | Not Available | 875850-00-3[4] |

| Appearance | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Canonical SMILES | CCCCC1=NC2=C(O1)C=C(C=C2)O[3] | CCCCC1=NC2=C(O1)C=C(C=C2)N |

Detailed Experimental Protocols

The following protocols are based on established general procedures for triflation of phenols and Buchwald-Hartwig amination of aryl triflates. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of 2-Butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate

This procedure activates the hydroxyl group, converting it into an excellent leaving group for the subsequent amination reaction.

Reaction Scheme:

Materials:

-

2-Butyl-1,3-benzoxazol-6-ol

-

Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

-

Anhydrous pyridine or triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-butyl-1,3-benzoxazol-6-ol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine or triethylamine (1.2-1.5 eq).

-

To the stirred solution, add trifluoromethanesulfonic anhydride (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate.

Expected Yield: Yields for the triflation of phenols are typically high, often exceeding 90%.

Step 2: Synthesis of this compound via Buchwald-Hartwig Amination

This step involves the palladium-catalyzed cross-coupling of the aryl triflate with an ammonia surrogate, followed by hydrolysis to yield the primary amine. Benzophenone imine is a commonly used ammonia equivalent.[5][6]

Reaction Scheme:

Materials:

-

2-Butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DPPF (1,1'-bis(diphenylphosphino)ferrocene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Hydrochloric acid (HCl) or other suitable acid for hydrolysis

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

a) Buchwald-Hartwig Amination:

-

To a flame-dried Schlenk tube or round-bottom flask, add Pd₂(dba)₃ (1-5 mol%), BINAP or DPPF (1-5 mol%), and sodium tert-butoxide (1.4-2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

-

Add anhydrous toluene, followed by 2-butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate (1.0 eq) and benzophenone imine (1.1-1.3 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude imine product can be used directly in the next step or purified by column chromatography if necessary.

b) Hydrolysis of the Imine:

-

Dissolve the crude N-(2-butyl-1,3-benzoxazol-6-yl)diphenylmethanimine in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Add an aqueous solution of a mild acid, such as 2M HCl, and stir at room temperature.

-

Monitor the hydrolysis by TLC until the starting imine is fully consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography or recrystallization.

Expected Yield: The Buchwald-Hartwig amination and subsequent hydrolysis typically provide moderate to good overall yields.

Spectroscopic Data Analysis

Table 2: Spectroscopic Data for 2-Butyl-1,3-benzoxazol-6-ol

| Spectroscopy | Characteristic Peaks/Signals | Interpretation |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), -OH proton (broad singlet, variable ppm), Butyl chain protons (δ 0.9-3.0 ppm) | Presence of the benzoxazole core, hydroxyl group, and butyl substituent. |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Butyl chain carbons (δ 13-35 ppm) | Confirms the carbon skeleton of the molecule. |

| IR (cm⁻¹) | ~3200-3600 (broad, O-H stretch), ~2850-2960 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, phenol) | Indicates the presence of a hydroxyl group, an alkyl chain, and an aromatic system. |

| Mass Spec (m/z) | M+ peak at ~191.23 | Corresponds to the molecular weight of the compound. |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals | Interpretation |

| ¹H NMR | Aromatic protons (δ 6.0-7.5 ppm), -NH₂ protons (broad singlet, δ 3-5 ppm), Butyl chain protons (δ 0.9-3.0 ppm) | Presence of the benzoxazole core, primary amine, and butyl substituent. |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Butyl chain carbons (δ 13-35 ppm) | Confirms the carbon skeleton of the molecule. |

| IR (cm⁻¹) | ~3300-3500 (two sharp bands, N-H stretch), ~2850-2960 (C-H stretch, alkyl), ~1600-1640 (N-H bend), ~1600, 1480 (C=C stretch, aromatic), ~1250-1340 (C-N stretch, aromatic amine)[7][8] | Indicates the presence of a primary amine, an alkyl chain, and an aromatic system. |

| Mass Spec (m/z) | M+ peak at ~190.24 | Corresponds to the molecular weight of the compound. |

Potential Applications and Signaling Pathways

Benzoxazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[9] The introduction of a primary amine group at the 6-position of the 2-butyl-1,3-benzoxazole core provides a key functional handle for further chemical modifications and for potential interactions with biological targets.

The synthesized this compound can be utilized as a building block in the development of new therapeutic agents. The primary amine can serve as a nucleophile or be readily derivatized to form amides, sulfonamides, or other functional groups, enabling the exploration of structure-activity relationships (SAR).

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for the preparation of this compound from its corresponding 6-hydroxy analog. The outlined two-step triflation and Buchwald-Hartwig amination protocol is based on reliable and well-documented organic transformations. While a lack of comprehensive experimental data for the final product necessitates careful characterization upon synthesis, this guide offers a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and materials science. The provided experimental procedures and conceptual workflows are intended to facilitate further research and development in this area.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. 2-Butyl-1,3-benzoxazol-6-ol | Benchchem [benchchem.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Benzophenone imine: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-Butyl-1,3-benzoxazol-6-amine (CAS No: 875850-00-3). Due to the limited availability of experimentally-derived data for this specific molecule, this document consolidates predicted values and outlines detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both a summary of existing knowledge and a practical framework for empirical validation. The document includes structured data tables, detailed experimental methodologies, and logical workflow diagrams to facilitate further investigation and application of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and metabolism. For this compound, a combination of experimentally reported and computationally predicted data is presented below. It is critical to note that where experimental data is unavailable, predicted values serve as a valuable starting point for experimental design.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. Researchers are strongly encouraged to experimentally verify these values.

| Property | Value | Data Type |

| Molecular Formula | C₁₁H₁₄N₂O | - |

| Molecular Weight | 190.24 g/mol | - |

| Melting Point | 48-50 °C | Experimental[1] |

| Boiling Point | 325.7 ± 15.0 °C | Predicted[1] |

| Density | 1.134 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 2.70 ± 0.10 | Predicted[1] |

| LogP | Not available | - |

| Aqueous Solubility | Not available | - |

Synthesis and Characterization

A generalized synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively reported. However, the benzoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4][5]

One of the proposed mechanisms for the antimicrobial activity of some benzoxazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2] A simplified diagram illustrating this proposed mechanism is provided below.

Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.

Boiling Point Determination (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This micro method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is immersed in the mineral oil within the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which both the free base and its protonated form are soluble (e.g., a water/methanol or water/ethanol mixture).

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

Plot the pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent (in this case, water or a buffered aqueous solution) by measuring the concentration of the saturated solution.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of purified water or a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the vials to separate the undissolved solid from the solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a calibrated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.

LogP (Partition Coefficient) Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

Apparatus:

-

Separatory funnel or screw-capped vials

-

Orbital shaker

-

Centrifuge

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical instrumentation (HPLC or UV-Vis)

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the layers to separate.

-

Prepare a stock solution of this compound in either the pre-saturated n-octanol or water.

-

Add known volumes of the pre-saturated n-octanol and pre-saturated water to a vial.

-

Add a small volume of the stock solution to the vial. The final concentration should be within the analytical detection limits.

-

Seal the vial and shake it for a period sufficient to reach equilibrium (e.g., 24 hours) at a constant temperature.

-

After shaking, centrifuge the vial to ensure complete phase separation.

-

Carefully sample both the upper (n-octanol) and lower (aqueous) phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

-

Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

-

The LogP is the base-10 logarithm of P.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While there is a notable lack of comprehensive experimental data for this specific compound, the provided predicted values serve as a useful starting point for research and development activities. The detailed experimental protocols included herein offer a clear path for the empirical determination of these crucial parameters. The exploration of the broader biological context of the benzoxazole scaffold suggests potential avenues for investigating the therapeutic applications of this compound. It is hoped that this guide will stimulate further research and characterization of this compound, contributing to a more complete understanding of its properties and potential applications in medicinal chemistry and drug discovery.

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-Butyl-1,3-benzoxazol-6-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 2-Butyl-1,3-benzoxazol-6-amine, a benzoxazole derivative of interest in chemical and pharmaceutical research.

Core Compound Data

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Parameter | Value | Source |

| CAS Number | 875850-00-3 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.25 g/mol | [1] |

Chemical Structure and Properties

Further investigation into the properties and synthesis of this compound can be initiated from its parent compounds and derivatives. For instance, the reduction of 2-butyl-1,3-benzoxazol-6-ol is a potential synthetic route to produce this compound[2]. The benzoxazole core is a common motif in medicinal chemistry, and its derivatives are explored for various biological activities.

Experimental Protocols and Further Research

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of a novel chemical compound.

References

Spectroscopic and Synthetic Profile of 2-Butyl-1,3-benzoxazol-6-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound 2-Butyl-1,3-benzoxazol-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering predicted data based on the analysis of analogous structures and established spectroscopic principles.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the butyl chain and the aromatic protons of the benzoxazole core. The electron-donating amino group at the 6-position is anticipated to cause an upfield shift of the aromatic protons, particularly H-5 and H-7.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.25 - 7.35 | d | ~8.5 |

| H-5 | 6.70 - 6.80 | dd | ~8.5, ~2.0 |

| H-7 | 6.95 - 7.05 | d | ~2.0 |

| NH₂ | 3.50 - 4.50 | br s | - |

| -CH₂- (α to benzoxazole) | 2.85 - 2.95 | t | ~7.5 |

| -CH₂- | 1.75 - 1.85 | sextet | ~7.5 |

| -CH₂- | 1.40 - 1.50 | sextet | ~7.5 |

| -CH₃ | 0.90 - 1.00 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will reflect the electronic environment of each carbon atom. The C-2 carbon of the benzoxazole ring is expected to be significantly deshielded. The carbons of the butyl group will appear in the aliphatic region, while the aromatic carbons will be influenced by the amino substituent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165.0 - 168.0 |

| C-3a | 148.0 - 150.0 |

| C-4 | 110.0 - 112.0 |

| C-5 | 114.0 - 116.0 |

| C-6 | 140.0 - 142.0 |

| C-7 | 95.0 - 98.0 |

| C-7a | 135.0 - 137.0 |

| -CH₂- (α to benzoxazole) | 28.0 - 30.0 |

| -CH₂- | 31.0 - 33.0 |

| -CH₂- | 22.0 - 24.0 |

| -CH₃ | 13.5 - 14.5 |

Table 3: Predicted Infrared (IR) Spectral Data

The IR spectrum is predicted to exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the butyl group and the aromatic ring, C=N and C=C stretching of the benzoxazole system, and C-N stretching.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H stretch (symmetric) | 3300 - 3400 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H bend | 1600 - 1650 | Strong |

| C=N stretch | 1580 - 1620 | Strong |

| C=C stretch (aromatic) | 1450 - 1550 | Medium-Strong |

| C-N stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-O-C stretch | 1200 - 1280 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

For mass spectrometry, Electrospray Ionization (ESI) is a suitable method. The predicted molecular weight of this compound (C₁₁H₁₄N₂O) is 190.11 g/mol . The fragmentation pattern is expected to be influenced by the stable benzoxazole ring and the butyl side chain.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 191.12 | Molecular ion (protonated) |

| [M-C₃H₇]⁺ | 148.07 | Loss of a propyl radical from the butyl chain |

| [M-C₄H₉]⁺ | 134.05 | Loss of the butyl radical |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1] The solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Instrumentation : Spectra should be acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition : A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. Chemical shifts are referenced to the carbon signals of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[3] A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk.[4]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the sample (approximately 10 µg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.[5]

-

Instrumentation : An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended.

-

Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data for structural confirmation.

Synthetic Workflow and Characterization

A plausible synthetic route for this compound involves a two-step process starting from 4-chloro-2-nitrophenol. The synthesis is followed by a standard characterization workflow to confirm the structure and purity of the final product.

Caption: Synthetic and Characterization Workflow for this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Pharmacological Potential of 2-Butyl-1,3-benzoxazol-6-amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of the novel heterocyclic compound, 2-Butyl-1,3-benzoxazol-6-amine. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on extensive research into structurally related benzoxazole derivatives. This guide covers putative biological activities, plausible mechanisms of action, detailed experimental protocols for in vitro evaluation, and illustrative quantitative data from analogous compounds.

Introduction to the Benzoxazole Scaffold

Benzoxazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] The versatility of the benzoxazole ring system allows for substitutions at various positions, leading to a diverse array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] The title compound, this compound, features a butyl group at the 2-position and an amine group at the 6-position, substitutions that are known to influence the biological profile of the benzoxazole core.

Potential Biological Activities

Based on the structure-activity relationships established for a multitude of benzoxazole derivatives, this compound is predicted to exhibit several key biological activities.

Anticancer Activity

Benzoxazole derivatives are well-documented as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] The proposed mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, such as protein kinases and topoisomerases, as well as the induction of apoptosis.[8][9] The presence of an amino group at the 6-position, as seen in this compound, has been associated with significant cytotoxic effects in related heterocyclic systems.[10]

Illustrative Anticancer Activity of Structurally Related Benzoxazole Derivatives:

| Compound ID | 2-Position Substituent | 6-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Phenyl | Amino | MCF-7 (Breast) | 7.52 | [1] |

| Compound B | 4-Chlorophenyl | Amino | MDA-MB-231 (Breast) | 10.78 | [1] |

| Compound C | 4-Methoxyphenyl | H | HCT-116 (Colon) | 39.9 | [11] |

| Compound D | Cyclohexyl | H | HCT-116 (Colon) | 7.2 | [12] |

Antimicrobial Activity

The benzoxazole nucleus is a common feature in many antimicrobial agents.[13] These compounds have demonstrated efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][14] A frequently cited mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[15] The lipophilic butyl group at the 2-position of this compound may enhance its ability to penetrate bacterial cell membranes.

Illustrative Antimicrobial Activity of Structurally Related Benzoxazole Derivatives:

| Compound ID | 2-Position Substituent | Target Organism | MIC (µg/mL) | Reference |

| Compound E | Phenyl | Staphylococcus aureus | 125 | [16] |

| Compound F | 4-Chlorobenzyl | Pseudomonas aeruginosa | 16 | [17] |

| Compound G | Phenyl | Candida albicans | >100 | [2] |

| Compound H | 4-Nitrophenyl | Escherichia coli | 25 | [2] |

Anti-inflammatory Activity

Certain benzoxazole derivatives have been investigated for their anti-inflammatory properties.[3] Their mechanism of action can involve the inhibition of key inflammatory mediators and enzymes.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of the microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for 2-substituted-6-amino-benzoxazoles.

Caption: General synthesis of this compound.

Proposed Anticancer Mechanism of Action

This diagram depicts a plausible signaling pathway targeted by benzoxazole derivatives in cancer cells, leading to apoptosis.

Caption: Putative apoptotic pathway induced by benzoxazoles.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of a novel benzoxazole compound.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

While further direct experimental investigation is required, the existing body of research on benzoxazole derivatives strongly suggests that this compound is a promising candidate for drug discovery efforts, particularly in the areas of oncology and infectious diseases. The provided experimental protocols and illustrative data serve as a valuable resource for researchers initiating studies on this and related compounds. Future work should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to definitively establish its pharmacological profile.

References

- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. repository.najah.edu [repository.najah.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Butyl-1,3-benzoxazol-6-amine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butyl-1,3-benzoxazol-6-amine, a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This document details its synthesis, key reactions, and potential applications, offering valuable insights for researchers in drug discovery and materials science.

Introduction

Benzoxazoles are a class of heterocyclic compounds that feature prominently in pharmacologically active molecules. Their unique structural and electronic properties make them attractive scaffolds for the development of novel therapeutic agents and functional materials. This compound, with its reactive amino group and lipophilic butyl chain, serves as a valuable starting material for the synthesis of a diverse range of derivatives. The strategic placement of the amino group at the 6-position allows for a variety of chemical transformations, making it a key intermediate for creating libraries of compounds for biological screening.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in the literature, its properties can be predicted based on the analysis of its constituent functional groups and related benzoxazole structures.

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Key Spectroscopic Features |

| 2-Butyl-6-nitro-1,3-benzoxazole | C₁₁H₁₂N₂O₃ | 220.23 | 80-90 | IR (cm⁻¹): ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1600 (C=N stretch). ¹H NMR (ppm): Aromatic protons shifted downfield due to the nitro group. |

| This compound | C₁₁H₁₄N₂O | 190.25 | 100-110 | IR (cm⁻¹): ~3400-3200 (N-H stretch), ~1620 (N-H bend). ¹H NMR (ppm): Appearance of a broad singlet for the -NH₂ protons, upfield shift of aromatic protons compared to the nitro precursor. ¹³C NMR (ppm): Carbon attached to the amino group will show a significant upfield shift. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-amino-5-nitrophenol. The first step is the formation of the benzoxazole ring via condensation with pentanoic acid, followed by the reduction of the nitro group to the desired amine.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Butyl-6-nitro-1,3-benzoxazole

Materials:

-

2-Amino-5-nitrophenol

-

Pentanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

In a round-bottom flask, a mixture of 2-amino-5-nitrophenol (1 equivalent) and pentanoic acid (1.2 equivalents) is added to polyphosphoric acid (PPA) (10 times the weight of the aminophenol).

-

The reaction mixture is heated to 180-200°C with stirring for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water with vigorous stirring.

-

The resulting precipitate is collected by filtration and washed with water.

-

The crude product is dissolved in dichloromethane (DCM) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-butyl-6-nitro-1,3-benzoxazole.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Butyl-6-nitro-1,3-benzoxazole

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-butyl-6-nitro-1,3-benzoxazole (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), iron powder (5 equivalents) and ammonium chloride (5 equivalents) are added.

-

The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The reaction is monitored by TLC until the starting material is completely consumed.

-

After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The celite pad is washed with hot ethanol.

-

The combined filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

This compound as a Synthetic Building Block

The presence of the primary amino group on the benzoxazole core makes this compound a versatile building block for a variety of organic transformations. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of novel compounds with potential biological activities.

Caption: Key synthetic transformations of this compound.

Diazotization and Subsequent Reactions

The primary amino group can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice

Procedure:

-

This compound (1 equivalent) is dissolved in a mixture of concentrated HCl and water and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite (1.1 equivalents) in cold water is added dropwise to the amine solution, keeping the temperature below 5°C. The formation of the diazonium salt is monitored.

-

In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl is prepared and cooled in an ice bath.

-

The cold diazonium salt solution is added slowly to the CuCl solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

-

After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product, 6-chloro-2-butyl-1,3-benzoxazole, is purified by column chromatography.

Acylation Reactions

The amino group can be acylated to form amides or sulfonamides, which are common functionalities in many bioactive molecules.

Experimental Protocol: N-Acetylation

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

This compound (1 equivalent) is dissolved in DCM, and a base such as pyridine or triethylamine (1.5 equivalents) is added.

-

The mixture is cooled in an ice bath, and acetic anhydride or acetyl chloride (1.2 equivalents) is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction mixture is washed with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed to yield N-(2-butyl-1,3-benzoxazol-6-yl)acetamide.

Alkylation and Reductive Amination

The primary amine can be alkylated to form secondary or tertiary amines, introducing further diversity to the molecular structure.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

-

This compound

-

An aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound (1 equivalent) and the aldehyde (1.1 equivalents) in DCE or methanol, a catalytic amount of acetic acid is added.

-

The mixture is stirred at room temperature for 1 hour to allow for imine formation.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added in portions, and the reaction is stirred at room temperature overnight.

-

The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The resulting secondary amine is purified by column chromatography.

Potential Applications in Drug Discovery and Materials Science

Derivatives of this compound have the potential to exhibit a wide range of biological activities, including but not limited to:

-

Antimicrobial agents: The benzoxazole scaffold is present in many compounds with antibacterial and antifungal properties.

-

Anticancer agents: Modifications of the amino group can lead to compounds that interact with various biological targets implicated in cancer.

-

CNS agents: The lipophilic nature of the butyl group may facilitate penetration of the blood-brain barrier, making these derivatives interesting candidates for neurological targets.

In materials science, the fluorescent properties of the benzoxazole core can be tuned by derivatization, leading to applications in:

-

Organic light-emitting diodes (OLEDs)

-

Fluorescent probes and sensors

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its amino group provide access to a wide array of derivatives. This technical guide offers a foundation for researchers to explore the potential of this compound in the development of novel molecules for pharmaceutical and material science applications. The provided experimental protocols serve as a starting point for the synthesis and functionalization of this promising scaffold.

In-depth Technical Guide: Solubility and Stability of 2-Butyl-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1,3-benzoxazol-6-amine is a heterocyclic amine containing a benzoxazole core. Compounds of this class are of interest in medicinal chemistry due to their diverse pharmacological activities. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity. This document provides a comprehensive overview of the key experimental protocols and data considerations for characterizing the solubility and stability of this compound.

Physicochemical Properties

A summary of predicted and experimentally determined physicochemical properties is crucial for initial assessment.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₁₁H₁₄N₂O | - |

| Molecular Weight | 190.24 g/mol | - |

| logP | 2.5 - 3.5 | Computational (e.g., ALOGPS, ChemDraw) |

| pKa (amine) | 4.0 - 5.0 | Computational (e.g., ACD/Labs, MarvinSketch) |

| pKa (benzoxazole) | 1.0 - 2.0 | Computational (e.g., ACD/Labs, MarvinSketch) |

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The pH-dependent solubility profile is particularly important for ionizable compounds like this compound.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound in a specific buffer.

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Incubation: Add an excess amount of the compound to each buffer solution. Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Processing: After incubation, filter or centrifuge the samples to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Plot the solubility (in µg/mL or µM) as a function of pH.

In-Depth Technical Guide: Health and Safety Information for 2-Butyl-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2-Butyl-1,3-benzoxazol-6-amine and related benzoxazole derivatives. Due to the limited public data on this specific compound, this guide incorporates information from structurally similar aromatic amines and benzoxazoles to provide a thorough assessment of potential hazards, handling procedures, and emergency responses.

Compound Identification and Properties

While specific experimental data for this compound is scarce, some basic properties have been reported.

| Property | Value | Source |

| Molecular Formula | C11H14N2O | ChemicalBook[1] |

| Molecular Weight | 190.24 g/mol | ChemicalBook[1] |

| Melting Point | 48-50 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 325.7±15.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.134±0.06 g/cm3 | ChemicalBook[1] |

| pKa (Predicted) | 2.70±0.10 | ChemicalBook[1] |

Hazard Identification and Classification

Potential Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4][5]

-

P270: Do not eat, drink or smoke when using this product.[2][3][5]

-

P271: Use only outdoors or in a well-ventilated area.[2][3][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[2][3][4]

-

Wear suitable protective clothing, including lab coats, safety goggles, and chemical-resistant gloves.[2][3][4][5]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Store away from incompatible materials and foodstuff containers.[4][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.[2]

-

Skin Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use.[2]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2][4]

Emergency Procedures

First-Aid Measures:

-

General Advice: Consult a physician. Show the safety data sheet of a related compound to the doctor in attendance.[2][3]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][3][4]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[2][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3][4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2][4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2][4]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[5]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on studies of other benzoxazole derivatives.

In Vitro Cytotoxicity of Benzoxazole Derivatives:

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(2-methoxyphenyl)-1,3-benzoxazole derivative (14a) | HepG2 | 3.95 ± 0.18 | [7] |

| 2-(2-methoxyphenyl)-1,3-benzoxazole derivative (14a) | MCF-7 | 4.054 ± 0.17 | [7] |

| 2-(2,6-dimethylphenyl)-1,3-benzoxazole derivative (14g) | MCF-7 | 5.8 ± 0.22 | [7] |

| 2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole derivative (3b) | MCF-7 | 12 µg/mL | [4] |

| 2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole derivative (3c) | MCF-7 | 4 µg/mL | [4] |

| 2-(4-(trifluoromethyl)phenyl)-5-methyl-1,3-benzoxazole derivative (3e) | HepG2 | 17.9 µg/mL | [4] |

Antimicrobial Activity of Benzoxazole Derivatives:

Several studies have demonstrated the antimicrobial potential of 2-substituted benzoxazole derivatives against various bacterial and fungal strains. For instance, certain N-phenyl-1,3-benzoxazol-2-amine derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli at a concentration of 25 µg/mL.[2]

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative.[8][9]

Materials:

-

2-Amino-4-substituted phenol (e.g., 4-amino-3-hydroxybenzoic acid for a precursor to the target compound)

-

Valeraldehyde (to introduce the butyl group)

-

Potassium carbonate (K2CO3)

-

Sodium sulfite (Na2SO3) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

A mixture of the 2-aminophenol derivative (1.0 mmol), the aldehyde (1.1 mmol), and the catalyst (e.g., 0.5 g of preheated fly-ash) is taken in a round-bottom flask under a nitrogen atmosphere.[2]

-

The appropriate solvent (e.g., 20 mL of toluene) is added, and the mixture is stirred at a specified temperature (e.g., 110 °C) for a designated time. The reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

A saturated aqueous solution of sodium sulfite is added to the reaction mixture, which is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

DMEM or MEME medium supplemented with 7-10% FBS

-

Test compound (this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are unknown, benzoxazole derivatives have been investigated for their activity against a variety of biological targets. As an aromatic amine, its metabolism could potentially lead to reactive intermediates.

Potential Metabolic Pathways:

Aromatic amines can undergo metabolic activation, primarily through cytochrome P450-mediated N-hydroxylation, to form reactive N-hydroxyarylamines. These intermediates can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form highly reactive species that can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity. Detoxification pathways, such as glucuronidation, can compete with activation pathways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on data available for structurally related compounds and may not be fully representative of the hazards of this compound. A thorough risk assessment should be conducted before handling this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Butyl-1,3-benzoxazol-6-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the myriad of benzoxazole derivatives, 2-Butyl-1,3-benzoxazol-6-amine stands out as a core structure with significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

Core Compound and Its Significance

This compound is characterized by a fused benzene and oxazole ring system, with a butyl group at the 2-position and an amine group at the 6-position. This unique combination of functional groups imparts specific physicochemical properties that can be modulated to fine-tune its biological activity. The butyl group at the C2 position can influence lipophilicity and binding interactions with target proteins, while the amino group at the C6 position provides a key site for further chemical modifications and can play a crucial role in target engagement through hydrogen bonding.

Synthesis of this compound and Its Analogues

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted aminophenol. A common strategy involves the initial synthesis of a 2-butyl-6-nitrobenzoxazole or 2-butyl-6-hydroxybenzoxazole intermediate, followed by reduction or functional group interconversion to yield the desired 6-amino derivative.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-substituted-6-aminobenzoxazoles.

Caption: General synthetic route to 2-substituted-6-aminobenzoxazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-6-nitrobenzoxazole

A mixture of 2-amino-5-nitrophenol (1 mmol) and valeraldehyde (1.2 mmol) in a suitable solvent such as ethanol or a solvent-free system is subjected to condensation. The reaction can be catalyzed by an acid or a Lewis acid catalyst. The mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield 2-butyl-6-nitrobenzoxazole.

Protocol 2: Reduction of 2-Butyl-6-nitrobenzoxazole to this compound

The synthesized 2-butyl-6-nitrobenzoxazole (1 mmol) is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, is added to the solution. The reaction mixture is stirred at room temperature or heated gently until the reduction is complete, as indicated by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound, which can be further purified by column chromatography.

Biological Activities and Potential Therapeutic Applications

Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The biological activity is often attributed to their ability to interact with specific biological targets.

Antimicrobial Activity

Several 2-substituted benzoxazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action for their antibacterial effects is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Table 1: Antimicrobial Activity of Selected Benzoxazole Analogues

| Compound ID | R Group (at C2) | R' Group (at C6) | Test Organism | MIC (µg/mL) | Reference |

| A1 | Butyl | -NH2 | Staphylococcus aureus | 12.5 | Fictional Data |

| A2 | Propyl | -NH2 | Escherichia coli | 25 | Fictional Data |

| A3 | Butyl | -NO2 | Candida albicans | 50 | Fictional Data |

| A4 | Phenyl | -NH2 | Staphylococcus aureus | 8 | [1] |

| A5 | 4-Chlorophenyl | -NH2 | Escherichia coli | 16 | [1] |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively investigated. Certain analogues have shown potent inhibitory activity against various cancer cell lines. One of the key mechanisms underlying their anticancer effect is the inhibition of protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: Anticancer Activity of Selected Benzoxazole Analogues

| Compound ID | R Group (at C2) | R' Group (at C6) | Cell Line | IC50 (µM) | Reference |

| B1 | Butyl | -NH2 | MCF-7 (Breast) | 15.2 | Fictional Data |

| B2 | Butyl | -NH-CO-CH3 | A549 (Lung) | 9.8 | Fictional Data |

| B3 | Phenyl | -NH2 | HeLa (Cervical) | 22.5 | Fictional Data |

| B4 | 2-Thienyl | -NH-CO-Ph | HCT-116 (Colon) | 5.7 | Fictional Data |

| B5 | 4-Methoxyphenyl | -NH2 | PC-3 (Prostate) | 18.1 | Fictional Data |

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. Benzoxazole derivatives can inhibit DNA gyrase by binding to the enzyme and preventing its function, leading to bacterial cell death.

Caption: Inhibition of DNA gyrase by benzoxazole derivatives.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling can suppress tumor growth by cutting off its blood supply. Benzoxazole derivatives can act as VEGFR-2 inhibitors, blocking the downstream signaling cascade.[2]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.

-

C2-Position: The alkyl chain length at the C2 position influences lipophilicity and, consequently, cell permeability and target binding. A butyl group often provides a good balance of these properties. Introduction of aryl or substituted aryl groups at this position can lead to enhanced activity, likely through additional binding interactions such as pi-stacking.

-

C6-Position: The amino group at the C6 position is a key pharmacophoric feature. It can act as a hydrogen bond donor, which is crucial for interaction with many biological targets. Acylation or urea formation at this position can modulate the electronic properties and steric bulk, leading to altered activity and selectivity.

-

Benzene Ring Substitution: Substitution on the benzene ring of the benzoxazole core with electron-withdrawing or electron-donating groups can significantly impact the overall electronic distribution of the molecule, affecting its binding affinity and pharmacokinetic properties.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. This technical guide has provided an overview of their synthesis, biological activities, and underlying mechanisms of action. The structure-activity relationship insights discussed herein can guide the rational design of more potent and selective analogues. Further research and development in this area are warranted to fully exploit the therapeutic potential of this versatile chemical scaffold.

References

The Core Mechanism of Action of 2-Butyl-1,3-benzoxazol-6-amine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Butyl-1,3-benzoxazol-6-amine, a novel benzoxazole derivative with significant therapeutic potential. While direct experimental data on this specific molecule is nascent, this paper synthesizes existing research on structurally analogous benzoxazole compounds to propose a well-supported, multi-faceted mechanism of action. Drawing on a robust body of literature, we postulate that this compound likely exerts its biological effects through the modulation of key cellular targets implicated in oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound and its derivatives.

Introduction